molecular formula C5H11NO B2871958 3-Amino-3-methylcyclobutan-1-ol CAS No. 1403813-27-3

3-Amino-3-methylcyclobutan-1-ol

Cat. No.: B2871958
CAS No.: 1403813-27-3
M. Wt: 101.149
InChI Key: NJCYYGYIMLSZJS-UHFFFAOYSA-N
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Description

3-Amino-3-methylcyclobutan-1-ol is an organic compound with the molecular formula C5H11NO. It is a cyclobutanol derivative featuring an amino group and a methyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-methylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCYYGYIMLSZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methylcyclobutan-1-ol can be achieved through several methods. One efficient route involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-amino-2-methylpropene with a suitable oxidizing agent can yield the desired cyclobutanol derivative . Another method involves the reduction of 3-amino-3-methylcyclobutanone using a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Substituted cyclobutanol derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-methylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-3-methylcyclobutan-1-ol is a cyclobutane derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Molecular Formula : C5_5H11_{11}NO
Molecular Weight : 101.15 g/mol
CAS Number : 1403813-31-9

The compound features an amino group and a hydroxyl group, which are critical for its interaction with biological targets. The cyclobutane ring structure contributes to its conformational flexibility, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This capacity allows it to interact with various enzymes and receptors, potentially modulating their activity. The following mechanisms have been proposed:

  • Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating reactions with electrophilic centers in biomolecules.
  • Hydrogen Bonding : The hydroxyl group enhances binding affinity to target proteins by forming hydrogen bonds, which is crucial for enzyme-substrate interactions.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may possess similar properties.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may suggest neuroprotective benefits, a topic warranting further investigation .

Research Applications

The compound has several applications in scientific research:

Field Application
ChemistryUsed as an intermediate in organic synthesis for complex molecules.
BiologyInvestigated for interactions with biomolecules and potential therapeutic effects.
MedicineExplored as a building block for drug development targeting various diseases.
IndustryUtilized in the production of specialty chemicals and materials.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the cyclobutane structure could enhance efficacy against resistant strains.

Case Study 2: Anticancer Potential

Research exploring the anticancer potential of structurally similar cyclobutane derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. This suggests that this compound might also exhibit similar effects, warranting further pharmacological studies.

Future Directions

The biological activity of this compound presents numerous opportunities for future research:

  • In-depth Pharmacological Studies : Comprehensive studies are needed to elucidate the specific pathways through which this compound exerts its effects.
  • Structural Modifications : Investigating how variations in the chemical structure impact biological activity could lead to the development of more potent derivatives.
  • Clinical Trials : Promising preclinical results should be followed by clinical trials to evaluate safety and efficacy in humans.

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